molecular formula C13H21N B2861213 N-(2-methylpropyl)-3-propan-2-ylaniline CAS No. 1040069-37-1

N-(2-methylpropyl)-3-propan-2-ylaniline

Cat. No.: B2861213
CAS No.: 1040069-37-1
M. Wt: 191.318
InChI Key: LJGPWAFHHRBKEJ-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-3-propan-2-ylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an aniline group substituted with a 2-methylpropyl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-3-propan-2-ylaniline typically involves the alkylation of aniline with 2-methylpropyl and propan-2-yl groups. One common method is the Friedel-Crafts alkylation, where aniline reacts with 2-methylpropyl chloride and propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylpropyl)-3-propan-2-ylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: HNO3/H2SO4 for nitration, H2SO4 for sulfonation, and Cl2/FeCl3 for chlorination.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitroanilines, sulfonylanilines, and halogenated anilines.

Scientific Research Applications

N-(2-methylpropyl)-3-propan-2-ylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-3-propan-2-ylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential use as an anti-inflammatory agent. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

N-(2-methylpropyl)-3-propan-2-ylaniline can be compared with other aniline derivatives, such as:

    N-ethyl-3-propan-2-ylaniline: Similar structure but with an ethyl group instead of a 2-methylpropyl group.

    N-(2-methylpropyl)-3-methyl-aniline: Similar structure but with a methyl group instead of a propan-2-yl group.

Uniqueness: The presence of both 2-methylpropyl and propan-2-yl groups in this compound makes it unique compared to other aniline derivatives. This unique structure may contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-methylpropyl)-3-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)9-14-13-7-5-6-12(8-13)11(3)4/h5-8,10-11,14H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGPWAFHHRBKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=CC(=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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